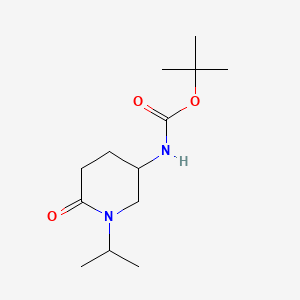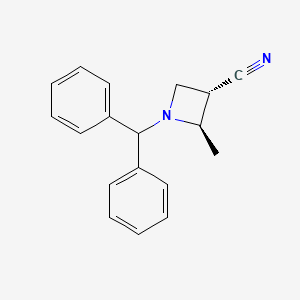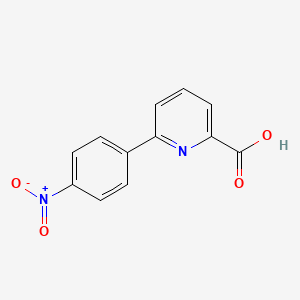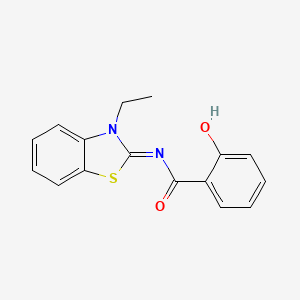![molecular formula C19H22N2O2S B14021557 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl- CAS No. 80568-48-5](/img/structure/B14021557.png)
9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one typically involves multiple steps, starting with the preparation of the thioxanthene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dimethylaminoethylamino group is usually accomplished through nucleophilic substitution reactions, where the thioxanthene core is reacted with a suitable amine derivative. The methoxy and methyl groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Dimethylaminoethylamino Derivatives: Compounds with the same dimethylaminoethylamino group but different core structures.
Uniqueness
1-(2-Dimethylaminoethylamino)-2-methoxy-4-methyl-thioxanthen-9-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
80568-48-5 |
|---|---|
Fórmula molecular |
C19H22N2O2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethylamino]-2-methoxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O2S/c1-12-11-14(23-4)17(20-9-10-21(2)3)16-18(22)13-7-5-6-8-15(13)24-19(12)16/h5-8,11,20H,9-10H2,1-4H3 |
Clave InChI |
NNLKMQJWJGRZDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCN(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




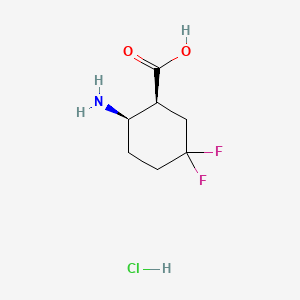
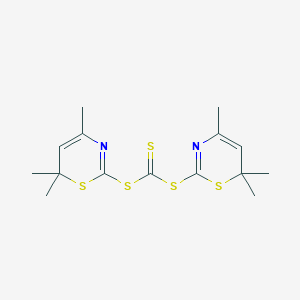
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
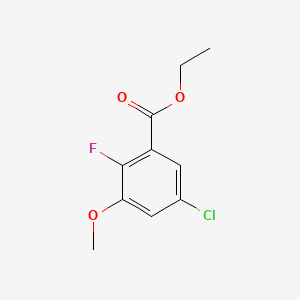

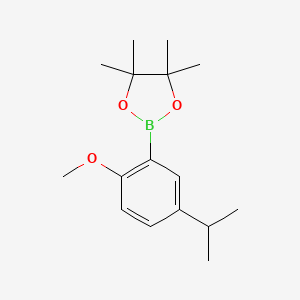
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)

